molecular formula C6H8N2O B040202 2-(Pyrimidin-2-yl)ethanol CAS No. 114072-02-5

2-(Pyrimidin-2-yl)ethanol

Cat. No. B040202
M. Wt: 124.14 g/mol
InChI Key: YYIWCGLAEFPUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)ethanol derivatives involves various chemical pathways, including the protection of carboxylic acids and the synthesis of pyrimidinylamino ethanol derivatives. Elladiou and Patrickios (2012) discussed 2-(Pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, showcasing its utility in polymer chemistry (Elladiou & Patrickios, 2012). Additionally, Kumar et al. (2014) identified 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols as competitive inhibitors, demonstrating a pharmacological application (Keith et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)ethanol and its derivatives has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. Mardani et al. (2019) provided insights into the complexation of related compounds with metals and highlighted the importance of molecular docking studies to understand the interactions at a molecular level (Mardani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 2-(Pyrimidin-2-yl)ethanol involves its participation in various chemical reactions, including condensation and polymerization. Kuhn et al. (2015) demonstrated the use of ultrasound-promoted synthesis to create pyrimidine derivatives, emphasizing the role of 2-(Pyrimidin-2-yl)ethanol in facilitating environmentally friendly reactions (Kuhn et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Pyrimidin-2-yl)ethanol, including its solubility, boiling point, and melting point, are crucial for its application in chemical syntheses and pharmaceutical formulations. Rani et al. (2012) explored the synthesis and spectral characterization of new derivatives, evaluating their antioxidant properties and contributing to the understanding of its physical attributes (Rani et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(Pyrimidin-2-yl)ethanol, such as reactivity towards different reagents and stability under various conditions, have been explored in the context of its potential applications. Dai et al. (2017) investigated Ru(II) complexes bearing pyridine ligands, highlighting the catalytic properties relevant to the synthesis of carboxylic acids from primary alcohols (Dai et al., 2017).

Scientific Research Applications

  • Anticancer Agent : A derivative of 2-(Pyrimidin-2-yl)ethanol, specifically 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol, has shown potential as a selective and potent anticancer agent targeting CDK9/cyclin T1 kinase (Hussain & Verma, 2019).

  • Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol serves as a suitable protecting group for methacrylic acid, enabling selective removal after polymerization and facilitating the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).

  • Photoassociation in Ethanol Solutions : Concentrated ethanol solutions of 2'-amino-pyrimidine exhibit red-shifted emission, suggesting the formation of excimers that involve more than two base molecules in photoassociation products (Ferrara, Lenci, & Neubacher, 1974).

  • ROS1 Kinase Inhibition : New pyrimidine-4-yl-ethanol derivatives have been identified with promising ROS1 kinase inhibitory activity in the micromolar range, offering potential for further development in this field (Abdelazem & Lee, 2015).

  • Aldosterone Synthase Inhibition : A novel compound in this category has shown potential as a potent aldosterone synthase inhibitor, affecting both human and rodent CYP11B2 in the nano-molar range (Meguro et al., 2017).

  • Anticancer Activity in Multicomponent Synthesis : A green, non-toxic, and non-carcinogenic method for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives has been presented, which show significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).

  • Mizoroki–Heck Reaction : A versatile method for the synthesis of C2-alkenyl pyrimidine derivatives with high regioselectivity has been demonstrated using pyrimidin-2-yl tosylates and various olefins (Gong, Quan, & Wang, 2016).

  • Antioxidant Activity : Novel bis(2(pyrimidin2yl)ethoxy)alkanes show promising antioxidant activity, with the potency primarily influenced by the alkyl fragment attached to 2(pyrimidin2yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Future Directions

The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that 2-(Pyrimidin-2-yl)ethanol and similar compounds could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyrimidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIWCGLAEFPUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626163
Record name 2-(Pyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yl)ethanol

CAS RN

114072-02-5
Record name 2-(Pyrimidin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrimidin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-2-yl)ethanol
Reactant of Route 3
2-(Pyrimidin-2-yl)ethanol
Reactant of Route 4
2-(Pyrimidin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Pyrimidin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Pyrimidin-2-yl)ethanol

Citations

For This Compound
1
Citations
VJ Rani, R Aminedi, K Polireddy… - Archiv der …, 2012 - Wiley Online Library
The pyrimidine nucleus is an important component of nucleic acids (DNA and RNA) and vitamins (B 2 and folic acid). It is evident from the literature that pyrimidine derivatives possess a …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.